molecular formula C17H18F3N3 B5668657 1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane

1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane

Cat. No. B5668657
M. Wt: 321.34 g/mol
InChI Key: SQCXHDAKPCTOGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane and related compounds involves innovative approaches to incorporate the trifluoromethyl group into the azepane ring. Masson et al. (2018) detail a method via the ring expansion of trifluoromethyl pyrrolidines, which are synthesized from l-proline, showcasing the regioselectivity induced by the trifluoromethyl group and high enantiomeric excess in the final azepanes (Masson, Rioton, Pardo, & Cossy, 2018).

Molecular Structure Analysis

The molecular structure of compounds like 1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane is crucial in determining their chemical and physical properties. Techniques such as X-ray crystallography have been employed to elucidate the structures of closely related compounds, revealing how trifluoromethyl groups influence molecular conformation and packing in the solid state (Acosta, Jurado, Palma, Cobo, & Glidewell, 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane includes its participation in various organic transformations. Studies have shown that compounds containing azepane rings can undergo reactions such as cycloadditions, ring expansions, and functionalization under different conditions, showcasing their versatility in synthetic chemistry (Lee & Beak, 2006).

properties

IUPAC Name

1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)15-12-14(13-8-4-3-5-9-13)21-16(22-15)23-10-6-1-2-7-11-23/h3-5,8-9,12H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCXHDAKPCTOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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